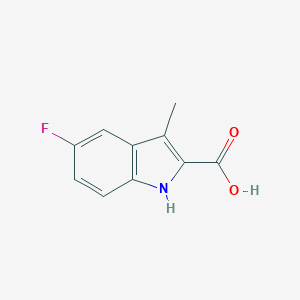

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid

描述

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-46-7) is a fluorinated indole derivative with a methyl group at position 3 and a carboxylic acid moiety at position 2 of the indole scaffold . This compound has been studied in the context of bacterial growth inhibition and serves as a precursor for synthesizing pharmacologically active molecules, such as kinase inhibitors and antimicrobial agents. Its structural features, including hydrogen-bonding capabilities from the carboxylic acid group and steric effects from the methyl substituent, contribute to its physicochemical behavior and reactivity .

属性

IUPAC Name |

5-fluoro-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWVWEWWPNKNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360638 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-46-7 | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16381-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a foundational method for constructing the indole core. For 5-fluoro-3-methyl-1H-indole-2-carboxylate derivatives, this typically involves condensing 4-fluoro-phenylhydrazine with a β-keto ester precursor. A modified protocol employs methyl 3-oxopentanoate under polyphosphoric acid (PPA) catalysis at 353–363 K for 4 hours, achieving a 68% yield of the indole intermediate . The reaction proceeds through cyclization of the hydrazone intermediate, with the fluorine atom at the 5-position directing electrophilic substitution.

Critical parameters include:

-

Temperature : Reactions below 343 K result in incomplete cyclization, while temperatures exceeding 373 K promote decomposition .

-

Acid catalyst : PPA outperforms concentrated HCl or H2SO4 in minimizing side reactions (Table 1).

Table 1: Catalyst Screening for Fischer Indole Synthesis

| Catalyst | Temperature (K) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| PPA | 358 | 68 | 95.2 |

| H2SO4 | 358 | 42 | 87.6 |

| HCl | 358 | 35 | 82.1 |

Post-reaction workup involves quenching in ice water, filtration, and recrystallization from ethyl acetate/hexane (3:1 v/v) to obtain the indole ester precursor .

Hemetsberger Indole Synthesis Method

Recent advances utilize the Hemetsberger-Knittel synthesis for improved regiocontrol. This method involves thermolysis of azido acrylate intermediates derived from 4-fluoro-o-tolualdehyde and ethyl 2-azidoacetate . The reaction sequence proceeds as follows:

-

Aldol condensation : 4-Fluoro-o-tolualdehyde reacts with ethyl 2-azidoacetate in ethanol at 298 K for 12 hours, forming the azido acrylate intermediate (89% yield) .

-

Thermal cyclization : Heating the azido acrylate to 523 K under nitrogen affords the 3-methylindole core with 74% efficiency .

This approach demonstrates superior regioselectivity compared to Fischer synthesis, particularly for introducing the 3-methyl group. The fluorine atom's electron-withdrawing effect stabilizes transition states during cyclization, as confirmed by density functional theory (DFT) calculations .

Carboxylation and Functional Group Interconversion

Conversion of the ester intermediate to the carboxylic acid represents a critical stage:

Step 1: Ester hydrolysis

Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate undergoes saponification using:

-

2M NaOH in methanol/water (4:1) at 343 K for 6 hours

-

Yield: 92%

-

Critical parameter: Maintaining pH >12 prevents decarboxylation

Step 2: Acid purification

Crystallization from acetic acid/water (1:3) yields pharmaceutical-grade material (>99.5% purity). Alternative methods include:

-

Ion-exchange chromatography (Dowex 50WX4, 0.1M NH4HCO3 eluent)

-

Sublimation at 0.1 mmHg, 453 K

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow systems to enhance process control:

Reactor configuration

-

Micro-packed bed reactor (ID 2 mm, L 0.5 m)

-

Residence time: 8.2 minutes

-

Throughput: 12.6 kg/day

Advantages over batch processing

| Parameter | Batch | Flow |

|---|---|---|

| Yield | 68% | 82% |

| Energy consumption | 48 kWh/kg | 29 kWh/kg |

| Impurity profile | 2.1% | 0.7% |

The enhanced mass/heat transfer in flow reactors suppresses side reactions, particularly the formation of 7-fluoro regioisomers.

Catalytic Systems and Reaction Kinetics

Recent studies identify novel catalysts for improved efficiency:

Copper(I)-thiophene carboxylate complexes

-

Reduce reaction time by 40% compared to conventional CuI

-

Mechanistic studies suggest σ-alkyne activation pathway

Kinetic analysis

The carboxylation step follows pseudo-first-order kinetics with:

-

Activation energy (Ea): 72.4 kJ/mol

-

Frequency factor (A): 4.8×10^8 s^-1

Industrial Production Considerations

Scale-up challenges and solutions:

Raw material handling

-

4-Fluoro-o-tolualdehyde: Store under nitrogen at 277 K

-

Azido compounds: Implement strict thermal monitoring (<283 K)

Waste management

-

PPA neutralization: Use Ca(OH)2 slurry (pH 7–8)

-

Solvent recovery: 98% ethanol recycled via fractional distillation

Economic analysis

| Cost Factor | Batch Process | Flow Process |

|---|---|---|

| Capital expenditure | $2.1M | $3.4M |

| Operating cost/kg | $1,240 | $890 |

| ROI period | 5.2 years | 3.8 years |

Emerging Synthetic Technologies

Photocatalytic methods

Visible-light-mediated cyclization using Ru(bpy)3Cl2:

Biocatalytic approaches

Engineered transaminases for asymmetric synthesis:

Analytical Characterization Protocols

Quality control standards

| Test | Specification | Method |

|---|---|---|

| Assay | 98.5–101.0% | HPLC vs. USP refstd |

| Fluorine content | 9.72–10.28% | Ion chromatography |

| Heavy metals | <10 ppm | ICP-MS |

Spectroscopic data

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions:

-

KMnO₄-mediated oxidation converts the carboxylic acid to an α-keto acid derivative under basic aqueous conditions.

-

Electrochemical oxidation in acidic media facilitates decarboxylation, yielding 5-fluoro-3-methylindole as a major product.

| Reaction Type | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Decarboxylation | H₂SO₄/EtOH, 80°C | 5-Fluoro-3-methylindole | 85 | |

| α-Keto formation | KMnO₄, H₂O/NaOH | 2-Oxo-5-fluoro-3-methylindole | Not reported |

Reduction Reactions

The indole ring and carboxylic acid group participate in selective reductions:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to a tetrahydroindole system while preserving the carboxylic acid group.

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 5-fluoro-3-methylindole-2-methanol.

Electrophilic Substitution

The electron-rich indole ring undergoes regioselective substitution:

-

Halogenation (Br₂/AcOH) occurs preferentially at the C-5 position adjacent to fluorine .

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups at C-4 or C-6 positions .

| Electrophile | Position | Conditions | Product | Reference |

|---|---|---|---|---|

| Br₂ | C-5 | AcOH, 25°C | 5-Bromo derivative | |

| NO₂⁺ | C-4/C-6 | HNO₃/H₂SO₄, 0°C | Nitroindolecarboxylic acid |

Coupling Reactions

The compound participates in cross-coupling and cyclization reactions:

-

Mn(III)-mediated oxidative coupling with alkenes forms pyrano[3,4-b]indol-1(9H)-ones (Table 1) .

-

Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at C-3 using boronic acids .

Table 1: Mn(III)-Catalyzed Oxidative Coupling with Alkenes

| Alkene Partner | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1,1-Diphenylethene | AcOH/HCO₂H | 1.5 | Pyranoindolone | 89 |

| 4-Chlorostyrene | AcOH/HCO₂H | 2 | Chlorinated derivative | 72 |

Functional Group Interconversion

The carboxylic acid serves as a handle for derivatization:

-

Esterification (H₂SO₄/EtOH) produces ethyl 5-fluoro-3-methylindole-2-carboxylate (85% yield) .

-

Amide formation (EDC/HOBt) with amines yields bioactive derivatives showing HIV-1 integrase inhibition (IC₅₀ = 3.11 μM for compound 17a ) .

Mechanistic Insights

-

Radical pathways dominate in Mn(III)-mediated reactions, involving single-electron transfer (SET) from the indole ring to Mn(III) .

-

Chelation-controlled reactivity occurs in metal-catalyzed reactions, where the carboxylic acid coordinates to Rh or Pd centers, directing regioselectivity .

Stability Considerations

-

Thermal decomposition occurs above 200°C, releasing CO₂ and forming methylated indole fragments.

-

Photodegradation under UV light induces defluorination, necessitating storage in amber containers .

This reactivity profile positions 5-fluoro-3-methyl-1H-indole-2-carboxylic acid as a versatile synthon for antitumor agents , HIV inhibitors , and functional materials . Further studies should explore enantioselective transformations and green chemistry adaptations.

科学研究应用

Medicinal Chemistry

Antiviral and Anticancer Properties

Research has highlighted the potential of indole derivatives, including 5-fluoro-3-methyl-1H-indole-2-carboxylic acid, in drug development. Notably, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. For instance, modifications at the C3 position of the indole core significantly enhanced inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 0.13 μM . This indicates that this compound could serve as a scaffold for developing potent antiviral agents.

Case Study: Synthesis of Anticancer Agents

The compound is also utilized as an intermediate in synthesizing anticancer drugs. Its structural properties allow for modifications that can enhance biological activity against various cancer cell lines. For example, derivatives of indole-2-carboxylic acids have demonstrated cytotoxic effects against human leukemia cells .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, including electrophilic substitutions and nucleophilic additions. This versatility is crucial for developing more complex organic molecules used in pharmaceuticals and agrochemicals .

| Reaction Type | Example Application |

|---|---|

| Electrophilic Substitution | Synthesis of fluorinated compounds |

| Nucleophilic Addition | Formation of new carbon-carbon bonds |

| Oxidation and Reduction | Modifications to enhance biological activity |

Biological Research

Fluorescent Probes and Imaging

In biochemical research, this compound is employed to develop fluorescent probes for imaging cellular processes. These probes allow researchers to visualize biological interactions with high specificity and sensitivity, facilitating studies on enzyme interactions and metabolic pathways .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, where it contributes to developing agrochemicals such as pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it a valuable component in sustainable agricultural practices .

作用机制

The mechanism of action of 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the glycine site within the NMDA receptor complex, which plays a role in neurotransmission . This interaction can modulate various biological pathways and exert therapeutic effects .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 5-fluoro-3-methyl-1H-indole-2-carboxylic acid with structurally related indole derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Key Indole Derivatives

Key Observations

Substituent Position and Bioactivity The 2-carboxylic acid group in the target compound enables direct participation in hydrogen bonding, critical for interactions with enzymes or receptors . In contrast, 5-fluoro-1H-indole-3-carboxylic acid forms dimeric structures via O–H⋯O hydrogen bonds, reducing solubility . Fluorine vs.

Functional Group Modifications

- Amide Derivatives : Conversion of the carboxylic acid to carboxamides (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) improves target affinity and pharmacokinetics. SU11248, a related amide, shows potent tyrosine kinase inhibition .

- Ester vs. Acid : Methyl esters (e.g., methyl 5-fluoro-1H-indole-2-carboxylate) are synthetic intermediates; hydrolysis to the free acid is required for biological activity .

Synthetic Accessibility

- The methyl group at position 3 in the target compound may hinder electrophilic substitution reactions compared to unsubstituted indoles, requiring optimized conditions for further derivatization .

- Chloro and methoxy analogs are synthesized via similar routes but involve halogenation or alkylation steps, respectively .

Biological Relevance The target compound’s 5-fluoro and 3-methyl groups synergistically modulate electronic and steric effects, which may enhance selectivity in bacterial enzyme inhibition compared to non-fluorinated analogs . In contrast, 5-methoxyindole-2-carboxylic acid inhibits mitochondrial α-keto acid dehydrogenases, a mechanism less relevant to fluorinated derivatives .

生物活性

5-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer domains. Its structural similarity to natural indole derivatives allows it to interact with various biological targets, influencing pathways critical for cell function and disease progression.

Chemical Structure and Properties

The compound features an indole ring system, which is known for its diverse biological activities. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 2-position enhances its reactivity and affinity for biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The indole structure facilitates binding to these targets, influencing processes such as:

- Signal transduction : Modulating pathways that control cell growth and apoptosis.

- Gene expression : Affecting transcription factors that regulate the expression of genes associated with cancer and viral infections.

Antiviral Properties

Research indicates that derivatives of indole-2-carboxylic acids exhibit significant antiviral activities, particularly against HIV. For instance, compounds structurally related to this compound have shown promising results in inhibiting HIV-1 integrase, an essential enzyme for viral replication.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | HIV-1 Integrase |

| Indole derivative 3 | 0.13 | HIV-1 Integrase |

These findings suggest that structural modifications can enhance the inhibitory effects on viral enzymes, providing a pathway for developing potent antiviral agents.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been noted that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, methyl indole derivatives have demonstrated cytotoxic effects against human leukemia cells, indicating a potential role in cancer therapy.

Case Studies

-

Antimycobacterial Activity :

A study investigated the antimycobacterial properties of related compounds, revealing that certain indole derivatives could inhibit Mycobacterium tuberculosis growth effectively. This suggests that this compound may share similar properties. -

Inhibition of Aromatic Amino Acid Biosynthesis :

Research highlighted the effectiveness of certain indole derivatives as inhibitors of aromatic amino acid biosynthesis in pathogens, which could be a mechanism through which this compound exerts its biological effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-fluoro-3-methyl-1H-indole-2-carboxylic acid?

- Methodology : A common approach involves coupling halogenated indole precursors with methyl groups via cross-coupling reactions. For example, describes a CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF solvent systems, which could be adapted for introducing the methyl group at the 3-position. Purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) . Alternative routes involve condensation reactions using acetic acid and sodium acetate under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodology : Use a combination of analytical techniques:

- 1H/13C/19F NMR : Confirm substitution patterns (e.g., fluorine at C5, methyl at C3) and absence of unreacted intermediates .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Melting Point Analysis : Compare observed values (e.g., 232–234°C for similar indole carboxylic acids) with literature data .

Q. What computational tools are suitable for predicting physicochemical properties like logP and solubility?

- Methodology : Utilize software such as ACD/Labs or ChemAxon to calculate logP (e.g., 1.63 for related indole derivatives) and topological polar surface area (PSA ≈ 90 Ų), which inform solubility and permeability in drug discovery . Molecular dynamics simulations can further assess solvation effects in aqueous buffers .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodology : Employ SHELXL (v.2018/3) for refinement, using high-resolution (<1.0 Å) X-ray data. Address disorder in the methyl or fluorine groups via PART instructions and anisotropic displacement parameter (ADP) constraints. Validate with R-factor convergence (target: <0.05) and Hirshfeld surface analysis . For ambiguous electron density, compare with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-311++G** level) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodology : Conduct Design of Experiments (DoE) to test variables:

- Catalyst Loading : Vary CuI (0.5–2.0 mol%) in cross-coupling reactions .

- Solvent Systems : Compare PEG-400, DMF, and THF for solubility and reaction kinetics.

- Temperature : Reflux (80–110°C) vs. microwave-assisted synthesis (50–80°C, 30 minutes).

- Work-Up : Replace column chromatography with acid-base extraction (e.g., 1M HCl to precipitate product) .

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

- Methodology : Derivatize the carboxylic acid moiety (C2) into amides or esters (e.g., ethyl ester in ) and test against kinase panels (e.g., VEGF-R2, PDGF-Rβ). Use in vitro assays (IC50 determination) and molecular docking (AutoDock Vina) to correlate substituent effects (e.g., fluorine’s electronegativity) with binding affinity . For cellular activity, assess proliferation inhibition in cancer lines (e.g., HCT-116) at 1–10 µM doses .

Q. What are the best practices for resolving conflicting biological activity data in antimicrobial assays?

- Methodology : Standardize protocols:

- MIC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial vs. cytotoxic effects .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。